2-Methylhexane-2-thiol
Description
Contextualization within the Class of Thiols
Thiols are structurally analogous to alcohols, with a sulfur atom replacing the oxygen atom of the hydroxyl group. vedantu.com This substitution imparts distinct chemical and physical properties. The sulfhydryl group in 2-methylhexane-2-thiol consists of a sulfur atom bonded to a hydrogen atom, which is in turn attached to a tertiary carbon atom within a branched hexane (B92381) chain. nih.gov
General properties of thiols that are relevant to understanding this compound include their characteristic strong odors, often described as garlic-like or resembling rotten eggs. wikipedia.org Thiols generally have lower boiling points and are less soluble in water compared to alcohols of similar molecular weight due to weaker hydrogen bonding. vedantu.comwikipedia.org The S-H bond in thiols is weaker and less polar than the O-H bond in alcohols, making thiols more acidic. masterorganicchemistry.comchemistrysteps.com
The table below outlines some of the key computed properties of this compound.
| Property | Value |
| Molecular Formula | C₇H₁₆S |
| Molecular Weight | 132.27 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1812-50-6 |
| Canonical SMILES | CCCCC(C)(C)S |
| Data sourced from PubChem CID 74552 nih.gov |
Significance of Branched Tertiary Thiols in Chemical Research
The structure of this compound, specifically its nature as a branched tertiary thiol, is of significant interest in chemical research. Tertiary thiols, where the sulfhydryl group is attached to a carbon atom bonded to three other carbon atoms, exhibit distinct reactivity compared to primary or secondary thiols. This is largely due to steric hindrance around the functional group.
The bulky nature of the tertiary alkyl group can influence reaction rates and pathways. For instance, while primary thiols are readily oxidized to disulfides, the steric bulk in tertiary thiols can hinder this process. Research into tertiary aliphatic thiols, dating back to the mid-20th century, has explored their potential applications as lubricant additives, in ore flotation, and as vulcanization accelerators. wikipedia.org The tertiary structure can also enhance the stability of certain reactive intermediates.
Historical Perspectives and Early Investigations of Alkyl Thiols
The history of organosulfur chemistry dates back to the 19th century, with the discovery of various classes of sulfur-containing organic compounds. tandfonline.com Thiols, then known as mercaptans, were among the earliest and simplest organosulfur compounds to be studied. tandfonline.com Early research focused on their synthesis, often through the reaction of alkyl halides with a source of the hydrosulfide (B80085) anion. ias.ac.in
Initial investigations into alkyl thiols were often driven by their strong and unpleasant odors, which led to early applications as warning agents for odorless but hazardous gases. wikipedia.org The development of synthetic methods, such as the reaction of thiourea (B124793) with alkyl halides followed by hydrolysis, provided more reliable routes to these compounds and facilitated a more systematic study of their properties and reactions. ias.ac.in These foundational studies laid the groundwork for understanding the chemistry of more complex thiols like this compound.
Structure
3D Structure
Properties
CAS No. |
1812-50-6 |
|---|---|
Molecular Formula |
C7H16S |
Molecular Weight |
132.27 g/mol |
IUPAC Name |
2-methylhexane-2-thiol |
InChI |
InChI=1S/C7H16S/c1-4-5-6-7(2,3)8/h8H,4-6H2,1-3H3 |
InChI Key |
VLZUBQRSSRDWOK-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(C)S |
Canonical SMILES |
CCCCC(C)(C)S |
Other CAS No. |
1812-50-6 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methylhexane 2 Thiol
Nucleophilic Substitution Approaches
Thiourea-Mediated Synthesis from 2-Methyl-2-hexanol (B1585243)
A prevalent method for synthesizing 2-methylhexane-2-thiol involves the reaction of 2-methyl-2-hexanol with thiourea (B124793) in an acidic medium. vulcanchem.com This process typically involves refluxing the tertiary alcohol and thiourea with an acid, such as hydrochloric acid, at temperatures between 60–80°C. The reaction proceeds through the formation of an S-alkylisothiouronium salt intermediate. This intermediate is subsequently hydrolyzed, usually with a base, to yield the final thiol product. Optimizing reaction conditions, for instance by carrying out the reaction under an inert atmosphere, can lead to yields exceeding 70% by minimizing the oxidation of the thiol to disulfide byproducts. vulcanchem.com
The general steps are as follows:
Protonation of the alcohol: The hydroxyl group of 2-methyl-2-hexanol is protonated by the acid, forming a good leaving group (water).
Formation of a carbocation: The protonated alcohol loses a water molecule to form a stable tertiary carbocation.
Nucleophilic attack by thiourea: The sulfur atom of thiourea acts as a nucleophile, attacking the carbocation to form the S-alkylisothiouronium salt.
Hydrolysis: The isothiouronium salt is then hydrolyzed under basic conditions to liberate the this compound.
Alkylation of Thiourea with Halogenated Precursors (e.g., 2-Chloro-2-methylhexane)
An alternative nucleophilic substitution route utilizes a halogenated precursor, such as 2-chloro-2-methylhexane, which reacts with thiourea. Similar to the alcohol-based method, this reaction forms an S-alkylisothiouronium salt intermediate, which is then hydrolyzed to produce the thiol. The reactivity of the halogenated precursor is a key factor, with the bromo- and iodo-analogs generally being more reactive than the chloro-derivative. The choice of solvent, often an alcohol or an aqueous-alcoholic mixture, and the reaction temperature are critical parameters to control for achieving optimal yields.
A study on the alkylation of nitriles with halogenated hydrocarbons provides context for the types of reactions these precursors can undergo, though it does not directly detail the synthesis of this compound. google.com
Mechanistic Investigations of S(_N)1/S(_N)2 Pathways in Thiol Synthesis
The synthesis of tertiary thiols via nucleophilic substitution is mechanistically complex due to the competition between S(_N)1 and S(_N)2 pathways. beilstein-journals.orgucsd.edu
S(_N)1 Pathway: This mechanism involves a two-step process. First, the leaving group departs to form a tertiary carbocation intermediate. This step is rate-determining. Subsequently, the nucleophile (thiourea or a thiolate) rapidly attacks the carbocation. For tertiary substrates like the precursor to this compound, the S(_N)1 pathway is generally favored due to the stability of the resulting tertiary carbocation. ucsd.edu However, this pathway can lead to a mixture of products, including elimination byproducts, and if the substrate is chiral, it often results in racemization. ucsd.edu
S(_N)2 Pathway: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. ucsd.edu This "backside attack" results in an inversion of stereochemistry if the carbon is a stereocenter. ucsd.edu For tertiary substrates, the S(_N)2 pathway is significantly hindered by steric crowding around the reaction center, making it less common than the S(_N)1 pathway. beilstein-journals.org
Recent research has explored methods to favor the S(_N)2 pathway even for sterically hindered centers by using specific reagents and conditions that inhibit carbocation formation. beilstein-journals.org For instance, the presence of an electron-withdrawing group near the reaction site can disfavor the formation of a positive charge, thereby promoting the S(_N)2 mechanism. beilstein-journals.org Furthermore, a less common variant, the S(_N)2X reaction, involves the nucleophile attacking the halogen atom of the substrate, which can be less sensitive to steric hindrance at the carbon center. sci-hub.se
Thiolation Reactions
Thiolation reactions offer another major avenue for the synthesis of thiols, including this compound. These methods involve the direct introduction of a thiol group into a molecule, often by addition across a carbon-carbon multiple bond.
Hydrothiolation of Unsaturated Hydrocarbons (e.g., 1-Hexene (B165129) with H₂S)
The hydrothiolation of an alkene, such as 1-hexene or more specifically an isomer like 2-methyl-1-hexene, with hydrogen sulfide (B99878) (H₂S) can yield this compound. quora.com This reaction typically follows Markovnikov's rule, where the hydrogen atom of H₂S adds to the carbon atom of the double bond that has more hydrogen atoms, and the sulfhydryl group (-SH) adds to the more substituted carbon atom. quora.com This regioselectivity leads to the formation of the desired tertiary thiol. The reaction can be catalyzed by acids or transition metals. It is important to note that without a catalyst, or in the presence of peroxides, the reaction can proceed via a radical mechanism, potentially leading to the anti-Markovnikov product. quora.com
Table 1: Comparison of Hydrothiolation Conditions
| Catalyst/Condition | Regioselectivity | Intermediate | Product |
|---|---|---|---|
| Acid Catalyst | Markovnikov | Cationic | Tertiary Thiol |
| Peroxides/UV Light | Anti-Markovnikov | Radical | Primary Thiol |
Visible-Light-Promoted Thiol-Ene Coupling Reactions
A modern and "greener" approach to thiol synthesis involves visible-light-promoted thiol-ene coupling reactions. mdpi.comresearchgate.netrsc.orgnih.govacs.org This method utilizes a photocatalyst that, upon absorbing visible light, initiates a radical addition of a thiol to an alkene. mdpi.com While many of these reactions are designed to produce anti-Markovnikov products, specific conditions can be tailored for Markovnikov addition. mdpi.com
The general mechanism for a photocatalyzed thiol-ene reaction involves the following steps:
Photoexcitation: The photocatalyst absorbs light and enters an excited state.
Radical Generation: The excited photocatalyst interacts with the thiol to generate a thiyl radical. mdpi.com
Radical Addition: The thiyl radical adds to the alkene (e.g., 2-methyl-1-hexene) to form a carbon-centered radical intermediate. The regioselectivity of this step determines the final product.
Chain Propagation: The carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yielding the final thiol-ether product and regenerating the thiyl radical to continue the chain reaction. mdpi.com
Recent advancements have focused on using inexpensive and recyclable photocatalysts like titanium dioxide (TiO₂) and organic dyes. mdpi.comrsc.org These methods are often performed under mild, neutral conditions and can exhibit high functional group tolerance. researchgate.net
Table 2: Photocatalysts in Thiol-Ene Reactions
| Photocatalyst | Light Source | Key Features |
|---|---|---|
| Titanium Dioxide (TiO₂) | Visible Light | Inexpensive, readily available, recyclable. rsc.org |
| 9-mesityl-10-methylacridinum tetrafluoroborate | Blue LEDs | Metal-free, highly efficient under neutral conditions. researchgate.net |
Catalytic Systems in Thiolation Processes
The creation of the carbon-sulfur bond in this compound is achieved through thiolation, a process that can be facilitated by various catalytic systems. These systems are broadly categorized into transition metal catalysis and organocatalysis.
Transition Metal Catalysis: Transition metal catalysts, particularly those based on palladium (Pd) and nickel (Ni), are pivotal in forming C–S bonds. thieme-connect.ded-nb.infomdpi.com These systems can activate substrates under milder conditions than traditional methods, often with greater selectivity.
Palladium-Catalyzed Systems: Palladium complexes are effective for the hydrothiolation of alkynes, which can be a route to vinyl sulfides and subsequently reduced to thiols. acs.org A well-defined Pd-N-heterocyclic carbene (NHC) complex, (IMes)Pd(acac)Cl, has been shown to be an efficient and air-stable catalyst for the addition of various thiols, including challenging tertiary thiols, to alkynes with high selectivity for the Markovnikov product. acs.org However, thiols can sometimes poison palladium catalysts, necessitating careful ligand design to stabilize the active catalytic species. thieme-connect.de
Nickel-Catalyzed Systems: Nickel is a more abundant and cost-effective alternative to palladium. rhhz.net Ni-based catalysts have been successfully used for the coupling of thiols with aryl halides. thieme-connect.de Recent developments have focused on creating Ni(II) complexes that can couple sterically hindered tertiary thiols with aryl chlorides at room temperature, using potassium acetate (B1210297) (KOAc) as a mild base. thieme-connect.de
Organocatalysis: Organocatalysis utilizes small, metal-free organic molecules to catalyze reactions, offering a greener alternative to metal-based systems. researchgate.netthieme-connect.com For tertiary thiol synthesis, this often involves activating either the sulfur nucleophile or the electrophile.
Brønsted Base Catalysis: Chiral Brønsted bases, such as ureidopeptide-based catalysts, have been developed to promote the conjugate addition of sulfur-containing pronucleophiles (like 5H-thiazol-4-ones) to electrophiles like nitroolefins. researchgate.netsciforum.netehu.es This approach allows for the asymmetric synthesis of precursors that can be converted to chiral tertiary thiols. ehu.esrsc.org
Thiourea Organocatalysts: Bifunctional thiourea catalysts are capable of activating both the nucleophile and electrophile through hydrogen bonding. They have been effectively used in the conjugate addition of thiols to nitroalkenes, yielding products that can lead to tertiary thiols with good yield and enantioselectivity. nih.gov
Heterogeneous Catalysis: For industrial-scale production, heterogeneous catalysts are advantageous as they are easily separated from the reaction mixture. ias.ac.in Systems like potassium tungstate (B81510) on an alumina (B75360) support (K2WO4/Al2O3) have been explored for the synthesis of thiols. ias.ac.in While primary thiols can be formed from alcohols, the synthesis of secondary and tertiary thiols like this compound often starts from alkenes to avoid dehydration side reactions. ias.ac.in The use of acid-cation exchange resins has also been reported to improve the yield and selectivity for tertiary thiols from the reaction of an alkene with hydrogen sulfide (H2S). ias.ac.in
Yield Optimization and Purity Enhancement Strategies in this compound Synthesis
Maximizing the yield and ensuring the high purity of this compound requires careful control over reaction conditions and the implementation of effective purification methods.
Influence of Reaction Conditions on Product Selectivity
The selectivity of a thiolation reaction—favoring the desired thiol over byproducts—is highly dependent on a range of parameters. Key factors include the choice of solvent, base, temperature, and even the reaction atmosphere. rsc.orghse.ru
Solvent and Base: The solvent can dramatically influence reaction kinetics and mechanism. wiley.com For instance, in thiol-maleimide "click" reactions, which share mechanistic similarities with some thiolation pathways, solvents like chloroform, N,N-dimethylformamide (DMF), and even a reactant thiol itself can alter whether the reaction proceeds via a base-initiated, nucleophile-initiated, or ion-pair mechanism. The choice of base (e.g., triethylamine (B128534) vs. DBU) is also critical and can determine the final product distribution. rsc.orgresearchgate.net
Temperature and Reactant Concentration: Increasing reaction temperature does not always lead to better outcomes and can promote side reactions. wiley.com Similarly, reactant concentration can shift the reaction pathway; higher concentrations in some photoredox systems can favor the formation of radical-derived byproducts over the desired thiol adduct. rsc.orghse.ru
Atmosphere: For thiols, which are susceptible to oxidation, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) is a crucial strategy to minimize the formation of disulfide byproducts. vulcanchem.com Optimizations for syntheses analogous to that of this compound have reported that employing an inert atmosphere can increase yields to over 70%. vulcanchem.com In some photochemically controlled reactions, the presence or absence of air can be used to selectively synthesize either the desired vinyl sulfide or a disulfide byproduct. rsc.org
Table 1: Influence of Reaction Parameters on Thiol Synthesis Selectivity
| Parameter | Influence on Selectivity and Yield | Example System/Finding | Reference |
|---|---|---|---|
| Catalyst | Determines reaction pathway and can control stereoselectivity. Li(NTf2)2 showed high selectivity for desired sulfide over ring-opened product. | Lithium-catalyzed alkylation of thiols with tertiary alcohols. | d-nb.infonih.gov |
| Solvent | Affects reaction mechanism and rate. DMSO found to be optimal for some sulfidation reactions, while non-polar solvents gave trace product. | Sulfuration of alkyl halides using xanthates. | mdpi.com |
| Base | Crucial for initiating the reaction and can control product outcome (e.g., Markovnikov vs. anti-Markovnikov addition). | Photoredox thiol-yne coupling, where DBU vs. pyridine (B92270) yielded different isomers. | rsc.orghse.ruresearchgate.net |
| Atmosphere | Inert atmospheres (N2, Ar) prevent oxidation of thiols to disulfides, increasing yield. | Synthesis of tertiary thiols from alcohol precursors. | vulcanchem.com |
| Temperature | Can influence reaction rate and byproduct formation. Lowering temperature sometimes required to maintain selectivity. | Sulfidation of halopyridines where high temperatures were needed, but excessive heat can degrade products. | mdpi.com |
Advanced Purification Techniques for Thiol Isolation
Due to their reactivity and potential for forming impurities like disulfides, isolating pure thiols requires specialized purification techniques beyond simple distillation. vulcanchem.commdpi.com
Covalent and Affinity Chromatography: This is a highly selective method for isolating thiol-containing compounds. gbiosciences.comunc.edunih.gov The technique utilizes a solid support resin, such as Thiopropyl Sepharose, which has a reactive disulfide group (e.g., a 2-pyridyl disulfide). gbiosciences.comgoogle.com When the crude product mixture is passed through the column, this compound will covalently bind to the resin via a thiol-disulfide exchange reaction, while non-thiol impurities pass through. gbiosciences.comunc.edu After washing the resin to remove all non-bound material, the pure thiol is released by eluting with a solution of a reducing agent, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol. gbiosciences.com This method provides high purity but requires an additional step to remove the reducing agent from the final product. google.com Resins based on zinc(II)-cyclen complexes have also been developed for thiol-affinity enrichment. researchgate.net
Derivatization: Another strategy involves the reversible derivatization of the thiol group to protect it and facilitate separation. mdpi.commdpi.comlibretexts.org The thiol can be reacted with a reagent like 2,2'-dithiodipyridine (B1663999) (DTDP) to form a stable, mixed disulfide. nih.gov This protected thiol can then be purified using standard chromatographic methods like silica (B1680970) gel chromatography. Once pure, the protecting group is cleaved with a reducing agent to regenerate the free thiol. nih.gov This approach is particularly useful for protecting thiols from oxidation during multi-step purification processes. nih.govrsc.org Other derivatizing agents, such as those containing selenium, offer highly selective and rapidly reversible tagging of thiols, which can aid in their separation and analysis by mass spectrometry. pnnl.gov
Table 2: Comparison of Advanced Purification Techniques for Thiols
| Technique | Principle | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Thiol-Affinity Chromatography | Reversible covalent binding of thiols to a solid support via thiol-disulfide exchange. | Highly selective for thiols, resulting in high purity. | Requires use of a reducing agent for elution, which must then be removed. | gbiosciences.comunc.edugoogle.com |
| Purification via Derivatization | Temporary conversion of the thiol to a more stable derivative (e.g., a mixed disulfide with DTDP) for easier handling and purification. | Protects the thiol from oxidation during purification; allows use of standard chromatography. | Requires two additional reaction steps (derivatization and deprotection). | nih.govrsc.org |
| Solid-Phase Extraction (SPE) with Metal Ions | Based on the strong affinity of thiols for metal ions like mercury (p-HMB) or silver immobilized on a solid support. | Highly selective extraction from complex matrices. | Can be time-consuming; may use toxic heavy metals; recovery rates can be variable. | mdpi.com |
Chemical Reactivity and Mechanistic Pathways of 2 Methylhexane 2 Thiol
Redox Chemistry of the Sulfhydryl Group
The interconversion between the free thiol (reduced) state and the disulfide (oxidized) state is a central feature of thiol chemistry. libretexts.orglibretexts.orglibretexts.org This redox activity is fundamental to many of its chemical applications.
The oxidation of thiols is a key transformation in organic chemistry. The sulfhydryl group of 2-methylhexane-2-thiol can be oxidized to form a symmetrical disulfide, bis(2-methylhexan-2-yl) disulfide. This reaction involves the coupling of two thiol molecules and the removal of two hydrogen atoms. Mild oxidizing agents are typically used to facilitate this conversion. For instance, iodine (I₂) or bromine (Br₂) in the presence of a base are common reagents for the oxidation of thiols to disulfides. youtube.comyoutube.com
The general reaction can be represented as: 2 R-SH + I₂ → R-S-S-R + 2 HI
Under more forceful oxidizing conditions, the sulfur atom in this compound can be oxidized to higher oxidation states, forming sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). biolmolchem.comresearchgate.net The selective oxidation to these higher states can be challenging as the disulfide is often the most readily formed product. biolmolchem.com
| Oxidation Product | General Structure | Oxidizing Conditions |
| Disulfide | R-S-S-R | Mild (e.g., I₂, Br₂, air) |
| Sulfenic Acid | R-SOH | Controlled oxidation |
| Sulfinic Acid | R-SO₂H | Stronger oxidation |
| Sulfonic Acid | R-SO₃H | Harsh oxidation |
The disulfide bond in bis(2-methylhexan-2-yl) disulfide can be cleaved through reduction to regenerate the parent this compound. This reversibility is a crucial aspect of thiol-disulfide chemistry. The reduction process involves the breaking of the sulfur-sulfur bond and the addition of two hydrogen atoms.
Common laboratory reducing agents for this transformation include β-mercaptoethanol (BME) and dithiothreitol (B142953) (DTT). libretexts.orglibretexts.orglibretexts.org These reagents function by engaging in thiol-disulfide exchange reactions. libretexts.orglibretexts.orglibretexts.org DTT is particularly efficient as its two thiol groups allow it to form a stable intramolecular disulfide ring in its oxidized state. libretexts.orglibretexts.org
Thiols, including this compound, can act as antioxidants by scavenging free radicals. nih.govmdpi.com The mechanism involves the donation of a hydrogen atom from the sulfhydryl group (S-H) to a radical species, thereby neutralizing the radical. This process generates a thiyl radical (RS•).
R-SH + X• → RS• + XH
The resulting thiyl radical is relatively stable, which contributes to the antioxidant efficacy of the thiol. Thiyl radicals can react with each other to form a disulfide, effectively terminating the radical chain reaction. researchgate.net In biological systems, thiol-containing molecules like glutathione (B108866) play a vital role in protecting cells from oxidative damage through similar mechanisms. libretexts.orglibretexts.orglibretexts.orgresearchgate.netnih.gov The antioxidant activity of thiols is fundamental to cellular redox homeostasis and defense against oxidative stress. nih.gov
Nucleophilic Reactivity and Thiolate Formation
Thiols are more acidic than their alcohol counterparts, and upon deprotonation, they form thiolate anions (RS⁻). These thiolates are excellent nucleophiles.
The thiolate anion derived from this compound is a potent nucleophile that can react with a variety of electrophilic centers. A classic example is the S_N2 reaction, where the thiolate displaces a leaving group on an alkyl halide to form a thioether.
R-S⁻ + R'-X → R-S-R' + X⁻
However, the tertiary structure of this compound results in significant steric hindrance around the sulfur atom. This bulkiness can slow the rate of S_N2 reactions and may favor elimination (E2) reactions, depending on the substrate and reaction conditions.
Thiolates also readily participate in Michael additions (1,4-conjugate additions) to α,β-unsaturated carbonyl compounds. acs.orgsci-hub.se In this reaction, the thiolate attacks the β-carbon of the unsaturated system. This reaction is highly efficient for forming carbon-sulfur bonds. acs.org
| Reaction Type | Electrophile | Product |
| S_N2 Reaction | Alkyl Halide | Thioether |
| Michael Addition | α,β-Unsaturated Carbonyl | Thioether Adduct |
The formation of a thiolate anion is typically achieved by treating the thiol with a base. The resulting thiolate is a strong nucleophile due to the negative charge on the sulfur atom. youtube.com The bonds formed by the reaction of the thiolate with electrophiles, such as the carbon-sulfur bond in thioethers, are generally stable. The stability of these bonds is a key factor in their utility in organic synthesis.
The stability of disulfide bonds can vary. While aliphatic disulfide linkages are generally stable, their stability can be influenced by steric and electronic factors. researchgate.net For instance, increased steric hindrance around the disulfide bond can enhance its stability. researchgate.net
Comparative Reactivity Studies with Analogous Thiol Compounds
The reactivity of this compound is significantly influenced by the steric bulk of the tertiary hexyl group attached to the sulfur atom. This steric hindrance plays a crucial role in its reaction kinetics when compared to less hindered primary and secondary analogous thiols.
In reactions such as thiol-ene and thiol-Michael additions, the rate of reaction is generally observed to decrease with increasing substitution at the carbon adjacent to the thiol group. While primary thiols exhibit the fastest reaction rates, tertiary thiols like this compound are notably slower. This is attributed to the increased steric hindrance around the sulfur atom, which impedes the approach of reactants.
For instance, in thiol-Michael reactions, the rate is dependent on both electronic and steric factors. For alkyl thiols, where the chain transfer step is often rate-limiting, the ease of deprotonation and the pKa of the thiol are significant. While tertiary thiols are more acidic, their increased steric bulk can slow down the reaction compared to primary and secondary counterparts.
The following interactive table provides a qualitative comparison of the reactivity of this compound with other thiols in common reaction types.
| Thiol Compound | Thiol Type | Relative Reactivity in Thiol-Ene Addition | Relative Reactivity in S N 2 Reactions |
| 1-Hexanethiol | Primary | High | High |
| 2-Hexanethiol | Secondary | Moderate | Moderate |
| This compound | Tertiary | Low | Low |
| 2-Methyl-2-propanethiol | Tertiary | Low | Low |
This table illustrates the general trend of decreasing reactivity with increasing steric hindrance around the thiol group.
Degradation Pathways and Stability Assessment
The stability of this compound is a critical consideration in its storage and use. Like other thiols, it is susceptible to degradation, primarily through oxidation.
Oxidative Degradation Mechanisms
The principal pathway for the degradation of this compound is oxidation. The sulfur atom in the thiol group can exist in various oxidation states, leading to a cascade of degradation products.
The initial and most common oxidation product is the corresponding disulfide, bis(2-methylhexan-2-yl) disulfide. This reaction involves the coupling of two thiol molecules with the loss of two hydrogen atoms and can be initiated by mild oxidizing agents, including atmospheric oxygen. The general mechanism for disulfide formation can proceed through a thiolate anion intermediate, which then reacts with another thiol molecule.
Further oxidation can lead to the formation of sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). These higher oxidation states represent a more significant and generally irreversible degradation of the thiol. The presence of metal ions can catalyze these oxidation reactions, accelerating the degradation process.
The proposed oxidative degradation pathway for this compound is summarized below:
This compound → Bis(2-methylhexan-2-yl) disulfide → 2-Methylhexane-2-sulfenic acid → 2-Methylhexane-2-sulfinic acid → 2-Methylhexane-2-sulfonic acid
Strategies for Mitigating Chemical Degradation in Research Samples
To ensure the integrity of research samples containing this compound, several strategies can be employed to minimize its chemical degradation.
Inert Atmosphere: Storing and handling the compound under an inert atmosphere, such as nitrogen or argon, is highly effective in preventing oxidation by atmospheric oxygen. This is a fundamental and crucial step for long-term stability.
Low Temperature Storage: Storing samples at low temperatures significantly reduces the rate of degradation reactions. For long-term storage, temperatures of -20°C or lower are recommended.
Use of Antioxidants and Reducing Agents: The addition of antioxidants or reducing agents to solutions containing this compound can help to prevent oxidation.
Thiol-based reducing agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are commonly used to maintain thiols in their reduced state. TCEP has the advantage of being more stable and less prone to air oxidation than DTT.
Radical scavengers: Antioxidants that act as radical scavengers can inhibit the initiation of oxidation chain reactions.
Chelating Agents: Since metal ions can catalyze thiol oxidation, the addition of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and inhibit their catalytic activity.
pH Control: The stability of thiols can also be pH-dependent. Maintaining the pH of solutions in a slightly acidic to neutral range can help to minimize the formation of the more easily oxidized thiolate anion.
The following table summarizes the recommended strategies for mitigating the degradation of this compound in research settings.
| Strategy | Mechanism of Action | Application Notes |
| Inert Atmosphere (Nitrogen, Argon) | Prevents reaction with atmospheric oxygen. | Essential for long-term storage and for sensitive reactions. |
| Low Temperature Storage (≤ -20°C) | Reduces the rate of all chemical reactions. | Recommended for all samples, both pure and in solution. |
| Addition of Reducing Agents (e.g., DTT, TCEP) | Maintains the thiol in its reduced state. | TCEP is often preferred for its stability. |
| Addition of Chelating Agents (e.g., EDTA) | Sequesters catalytic metal ions. | Particularly important when using buffers or reagents that may contain trace metal impurities. |
| pH Control (Slightly Acidic to Neutral) | Minimizes the concentration of the highly reactive thiolate anion. | Buffer selection is critical for solution-based studies. |
By implementing these strategies, the chemical integrity of this compound can be preserved, ensuring the reliability and accuracy of experimental results.
Spectroscopic Characterization and Advanced Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-Methylhexane-2-thiol. Through various NMR experiments, the precise connectivity of atoms can be mapped out.
The proton NMR (¹H NMR) spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The thiol proton (-SH) typically appears as a singlet in the range of 1-2 ppm. The chemical shifts of the alkyl protons are influenced by their proximity to the electron-withdrawing thiol group.
Protons on the methyl groups attached to the tertiary carbon (C2) would be chemically equivalent and appear as a singlet, integrating to six protons. The protons along the butyl chain would show more complex splitting patterns (triplets, sextets, etc.) due to spin-spin coupling with adjacent protons, generally appearing in the upfield region (0.8-1.6 ppm). The terminal methyl group of the butyl chain would present as a triplet.
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -SH | 1.0 - 2.0 | Singlet (s) | 1H |
| -C(CH₃)₂ | ~1.3 | Singlet (s) | 6H |
| -CH₂-CH₂-CH₂-CH₃ | 1.4 - 1.6 | Multiplet (m) | 2H |
| -CH₂-CH₂-CH₂-CH₃ | 1.2 - 1.4 | Multiplet (m) | 4H |
The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in unique chemical environments. The carbon atom bonded to the sulfur (C2) is a quaternary carbon and would appear at a characteristic downfield shift. The chemical shifts for the carbons of the butyl chain would be similar to those in alkanes, while the two methyl carbons attached to C2 would be equivalent and show a single peak. docbrown.infochemicalbook.com
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (-CH₃ attached to C2) | ~25-30 |
| C2 (-C(SH)(CH₃)₂) | ~45-55 |
| C3 (-CH₂-) | ~40-45 |
| C4 (-CH₂-) | ~25-30 |
| C5 (-CH₂-) | ~22-26 |
| C6 (-CH₃) | ~14 |
To resolve any ambiguities in the one-dimensional spectra and to confirm the structural assignment, two-dimensional (2D) NMR techniques are employed.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edulibretexts.org This would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, confirming which protons are on which carbons. For this compound, HSQC would show correlations for all CH, CH₂, and CH₃ groups. The quaternary carbon (C2) would be absent from the HSQC spectrum as it has no attached protons. columbia.edu
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edulibretexts.org This is crucial for piecing together the molecular skeleton. For instance, the protons of the two methyl groups on C2 would show a correlation to the quaternary C2 carbon and the C3 carbon. The thiol proton might show a correlation to the C2 carbon. These long-range correlations provide unequivocal evidence of the connectivity of the atoms, confirming the this compound structure. youtube.com
Computational chemistry offers powerful tools for validating experimental NMR data. chemaxon.com Methods such as Density Functional Theory (DFT) can be used to calculate theoretical NMR chemical shifts. github.io By creating a 3D model of the this compound molecule, software can predict the ¹H and ¹³C chemical shifts. nih.gov These predicted spectra can then be compared with the experimental data. A strong correlation between the calculated and observed spectra provides a high degree of confidence in the structural assignment. github.ionih.gov This approach is particularly useful for distinguishing between isomers or for assigning complex spectra.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Gas chromatography-mass spectrometry (GC-MS) is the method of choice for analyzing volatile compounds like this compound. nih.gov In this technique, the compound is first passed through a gas chromatograph, which separates it from other components in a mixture based on its boiling point and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer.
Upon entering the mass spectrometer, the molecule is ionized, typically by electron ionization (EI), which forms a molecular ion ([M]⁺•). The mass-to-charge ratio (m/z) of this molecular ion confirms the molecular weight of the compound. For this compound (C₇H₁₆S), the molecular weight is 132.27 g/mol .
The molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. wikipedia.org The fragmentation pattern is like a fingerprint for the molecule. For this compound, key fragmentation pathways would include:
Alpha-cleavage: The bond between C2 and C3 is likely to break, leading to the loss of a butyl radical (•C₄H₉). This results in a stable, resonance-stabilized tertiary thionium (B1214772) ion with an m/z of 75. This is often a prominent peak in the mass spectra of tertiary thiols.
Loss of H₂S: Elimination of a hydrogen sulfide (B99878) molecule can occur, leading to a fragment ion at m/z 98.
Alkane-like fragmentation: The alkyl chain can fragment, producing a series of peaks corresponding to the loss of methyl, ethyl, and propyl radicals, similar to the fragmentation of 2-methylhexane. docbrown.info
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
|---|---|
| 132 | [C₇H₁₆S]⁺• (Molecular Ion) |
| 99 | [M - SH]⁺ |
| 85 | [M - CH₂CH₃]⁺ (Loss of ethyl from chain) |
| 75 | [C₃H₇S]⁺ (Result of alpha-cleavage) |
| 57 | [C₄H₉]⁺ (Butyl cation) |
By analyzing the retention time from the GC and the fragmentation pattern from the MS, a confident identification of this compound can be achieved. copernicus.org
Analysis of Fragmentation Patterns and Molecular Ion Peaks
Mass spectrometry is a critical tool for elucidating the structure of this compound. When subjected to electron ionization (EI), the molecule undergoes ionization to form a molecular ion (M⁺), followed by fragmentation into smaller, charged species. The analysis of these fragments provides a unique fingerprint of the compound's structure.
The molecular ion peak for this compound (C₇H₁₆S) is observed at a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass, which is approximately 132.10 u. epa.gov A small M+1 peak at m/z 133 may also be present due to the natural abundance of the ¹³C isotope. libretexts.org
The fragmentation of the molecular ion is energetically driven, with bond cleavages occurring at the weakest points and leading to the formation of the most stable carbocations. chemguide.co.uklibretexts.org For this compound, fragmentation patterns are influenced by both the branched alkane structure and the thiol group. Key fragmentation pathways include:
Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the sulfur atom. The tertiary nature of the carbon attached to the thiol group leads to a particularly stable tertiary carbocation. The loss of a butyl radical (•C₄H₉) from the molecular ion results in a prominent peak at m/z 73, corresponding to the [C₃H₉S]⁺ ion.
C-C Bond Scission in the Alkyl Chain: Similar to other branched alkanes, fragmentation occurs along the hydrocarbon chain. docbrown.infolibretexts.org This results in a series of peaks corresponding to the loss of alkyl radicals. For instance, the loss of a methyl radical (•CH₃) would lead to a fragment at m/z 117, while the loss of an ethyl radical (•C₂H₅) would produce a peak at m/z 103. The peak at m/z 57, corresponding to the tert-butyl cation ([C₄H₉]⁺), is often a significant fragment in molecules with this structural feature. pressbooks.pub
Cleavage involving the Thiol Group: The C-S bond can cleave, leading to the loss of a sulfhydryl radical (•SH), resulting in a peak at m/z 99. Thiols can also undergo fragmentation that results in the formation of various sulfur-containing ions. researchgate.net
The relative abundance of these fragments, with the most abundant fragment ion designated as the base peak, creates a distinct mass spectrum that is characteristic of this compound. libretexts.org
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Corresponding Neutral Loss |
|---|---|---|
| 132 | [C₇H₁₆S]⁺ | (Molecular Ion) |
| 117 | [C₆H₁₃S]⁺ | •CH₃ |
| 103 | [C₅H₁₁S]⁺ | •C₂H₅ |
| 99 | [C₇H₁₅]⁺ | •SH |
| 73 | [C₃H₉S]⁺ | •C₄H₉ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is characterized by absorptions corresponding to its alkane backbone and its defining thiol group.
The thiol functional group gives rise to two distinctive, albeit often weak, vibrational bands:
S-H Stretching: The stretching vibration of the sulfur-hydrogen bond (νS-H) typically appears in the region of 2550-2600 cm⁻¹. This peak is characteristically weak in intensity due to the low polarity of the S-H bond. rsc.org Its presence in this specific region is a strong indicator of a thiol group.
C-S Stretching: The carbon-sulfur stretching vibration (νC-S) occurs in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. rsc.org This absorption is also weak and can sometimes be difficult to distinguish amidst other peaks in this complex region.
In addition to the thiol-specific bands, the spectrum will be dominated by strong absorptions from the alkyl portion of the molecule. These include C-H stretching vibrations from the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups, which are typically observed in the 2850-3000 cm⁻¹ range, and C-H bending vibrations around 1375 cm⁻¹ and 1465 cm⁻¹. docbrown.info The absence of strong absorptions in other regions (e.g., ~1700 cm⁻¹ for C=O or ~3300 cm⁻¹ for O-H) helps confirm the purity of the thiol and the absence of oxidation products or other functional groups.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Alkyl (CH₃, CH₂) | 2850 - 3000 | Strong |
| S-H Stretch | Thiol | 2550 - 2600 | Weak |
| C-H Bend | Alkyl (CH₃, CH₂) | 1375 - 1465 | Medium |
Chromatographic Techniques for Purity Assessment and Trace Analysis
Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity. Both high-performance liquid chromatography and gas chromatography are highly applicable, with the choice of method depending on the specific analytical goal. creative-proteomics.com
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of thiols. creative-proteomics.com Since simple alkyl thiols like this compound lack a strong chromophore, direct detection by UV-Vis spectroscopy is not sensitive. Therefore, a pre-column derivatization step is typically employed. researchgate.net Reagents such as Ellman's reagent (DTNB) or fluorescent probes like monobromobimane (B13751) react with the thiol group to form a derivative that can be detected with high sensitivity by UV-Vis or fluorescence detectors. nih.govscispace.com
The separation is commonly achieved using reversed-phase HPLC, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol. nih.gov The retention time of the derivatized this compound can be used for identification, while the peak area allows for precise quantification and purity assessment.
Gas Chromatography (GC) is exceptionally well-suited for the analysis of volatile compounds like this compound. When coupled with a selective detector, GC provides excellent sensitivity and specificity.
A Flame Photometric Detector (FPD) is particularly advantageous for analyzing sulfur-containing compounds. scholaris.ca The FPD operates by burning the column eluent in a hydrogen-rich flame. Sulfur compounds emit light at characteristic wavelengths (around 394 nm), and an optical filter allows only this light to reach the photomultiplier tube. iupac.org This makes the detector highly selective for sulfur, allowing for the detection of this compound at trace levels even in complex matrices, with minimal interference from co-eluting non-sulfur compounds. A Flame Ionization Detector (FID) can also be used for general purity analysis, as it responds to most organic compounds. nih.gov
Sulfides and Disulfides: Impurities such as the corresponding disulfide (bis(2-methylhexan-2-yl) disulfide) or other related sulfides can be effectively separated and quantified using GC-FPD. The high selectivity of the FPD ensures that only sulfur-containing impurities are detected. Methods like the tag-switch assay can be employed to differentiate and quantify various thiol modifications, including disulfides and persulfides, often involving a reduction step followed by derivatization and analysis. mdpi.comnih.gov
Metal Contaminants: The analysis of trace metal contaminants requires techniques designed for elemental analysis. uga.edu Methods such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are typically used. researchgate.netthermofisher.com These methods first require the digestion of the organic sample, usually with strong acids, to break down the organic matrix and bring the metals into solution for analysis. epa.gov This allows for the quantification of a wide range of metallic elements at parts-per-billion (ppb) levels or lower.
Water Content: While Karl Fischer titration is a common method for water determination, it can be unreliable for samples containing thiols due to side reactions between the thiol and the iodine-based reagent, leading to artificially high water content readings. researchgate.net A more robust and accurate method is Headspace Gas Chromatography (HSGC). researchgate.netgoogle.com In this technique, the sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC. This method effectively separates water from the thiol-containing matrix, providing an accurate and precise quantification without interference from side reactions. researchgate.net
Table 3: Summary of Compounds Mentioned
| Compound Name | Role in Article |
|---|---|
| This compound | Primary subject of analysis |
| Bis(2-methylhexan-2-yl) disulfide | Potential disulfide impurity |
| Ellman's reagent (DTNB) | Derivatizing agent for HPLC |
| Monobromobimane | Fluorescent derivatizing agent for HPLC |
| Acetonitrile | Mobile phase component in HPLC |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. This process is crucial for verifying the stoichiometry of a newly synthesized compound or confirming the purity of an existing one. For this compound, this analysis provides the mass percentages of its constituent elements—carbon, hydrogen, and sulfur—which can then be compared against the theoretical values derived from its molecular formula.
The molecular formula for this compound is C₇H₁₆S. epa.gov Based on this formula, the theoretical elemental composition can be calculated to provide a benchmark for experimental verification. The molecular weight of the compound is 132.27 g/mol . epa.gov
The theoretical percentages of each element are determined by the ratio of the total mass of that element in the molecule to the total molecular mass, multiplied by 100. The calculations are as follows:
Carbon (C): With 7 carbon atoms, the total mass is (7 × 12.011 u).
Hydrogen (H): With 16 hydrogen atoms, the total mass is (16 × 1.008 u).
Sulfur (S): With 1 sulfur atom, the total mass is (1 × 32.06 u).
These calculations yield the theoretical elemental composition that is expected for a pure sample of this compound. Experimental results from techniques such as combustion analysis would be compared to these theoretical values to confirm the empirical and molecular formula of the compound. A close correlation between the experimental and theoretical data provides strong evidence for the correct atomic composition and, consequently, the stoichiometric integrity of the substance.
Below is a data table summarizing the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 63.56 |
| Hydrogen | H | 1.008 | 16 | 16.128 | 12.19 |
| Sulfur | S | 32.06 | 1 | 32.06 | 24.24 |
| Total | 132.265 | 100.00 |
Theoretical and Computational Chemistry of 2 Methylhexane 2 Thiol
Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity
Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry that focuses on the electron density to calculate the electronic structure and properties of molecules. DFT offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like 2-methylhexane-2-thiol.
DFT calculations can be employed to optimize the geometry of this compound, determining the most stable three-dimensional arrangement of its atoms. From this optimized geometry, a wide range of molecular properties can be calculated, including vibrational frequencies (corresponding to infrared spectra), bond dissociation energies, and various thermodynamic properties like enthalpy of formation. Furthermore, DFT is used to calculate chemical reactivity descriptors, which provide quantitative measures of a molecule's reactivity. These descriptors, such as chemical potential, hardness, and the electrophilicity index, are derived from the energies of the frontier molecular orbitals (HOMO and LUMO).
Table 2: Representative DFT-Calculated Reactivity Descriptors
| Descriptor | Formula | Description |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from a stable system. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |
| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |
Note: This table defines common DFT reactivity descriptors and their relationships to HOMO and LUMO energies.
Molecular Dynamics (MD) Simulations of Thiol Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, such as their conformational changes and interactions with other molecules.
For this compound, MD simulations could be used to understand its behavior in different environments, such as in a solvent or at an interface. For instance, simulations could model the interactions between multiple this compound molecules, revealing information about intermolecular forces and bulk properties like density and viscosity. MD simulations are also valuable for studying the interaction of thiols with metal surfaces or other chemical species, which is relevant in fields like materials science and catalysis. The simulations can track the trajectories of individual atoms, providing insights into diffusion, aggregation, and the formation of self-assembled monolayers.
Table 3: Potential Outputs of an MD Simulation for this compound
| Simulation Output | Information Gained |
| Radial Distribution Function | Describes the probability of finding a particle at a certain distance from a reference particle, indicating local structure. |
| Mean Square Displacement | Measures the average distance a molecule travels over time, used to calculate the diffusion coefficient. |
| Interaction Energy | Quantifies the strength of interactions between this compound and its surroundings (e.g., solvent molecules). |
Conformational Analysis and Isomerism of Branched Thiols
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, with its hexane (B92381) backbone and methyl group, a large number of conformations are possible. These different conformations, or conformers, can have different energies and, therefore, different stabilities.
The study of conformational isomerism in branched alkanes and their derivatives is crucial for understanding their physical and chemical properties. Theoretical methods can be used to perform a systematic search for the various stable conformers of this compound. By calculating the potential energy surface as a function of the dihedral angles of the rotatable bonds, the low-energy conformations can be identified. This analysis helps in understanding which shapes the molecule is most likely to adopt and how this might influence its reactivity and intermolecular interactions. The presence of the bulky thiol and methyl groups on the same carbon atom (C2) introduces significant steric hindrance, which will play a major role in determining the preferred conformations.
Biological Roles and Biochemical Interactions of Thiols General Context with Relevance to 2 Methylhexane 2 Thiol
Participation in Cellular Redox Balance and Antioxidant Defense Mechanisms
Thiols are central to maintaining cellular redox homeostasis, the critical balance between reducing and oxidizing conditions within a cell. nih.govnih.gov By virtue of their easily oxidizable sulfhydryl group, thiols are potent reducing agents and act as key components of the cellular antioxidant defense system against reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govmdpi.com
The tripeptide glutathione (B108866) (GSH) is a primary low-molecular-weight (LMW) thiol antioxidant in most cells, existing in millimolar concentrations. creative-proteomics.comnih.gov It directly neutralizes ROS and also serves as a cofactor for antioxidant enzymes like glutathione peroxidases, which reduce hydrogen peroxide and organic hydroperoxides. nih.govresearchgate.net The thiol group of the cysteine residue within glutathione is the active site for electron donation in these reactions. creative-proteomics.com The resulting oxidized glutathione (GSSG), a disulfide, can be recycled back to its reduced form by the enzyme glutathione reductase, thus maintaining a high GSH/GSSG ratio, which is indicative of a healthy cellular redox environment. libretexts.org
Protein thiols, primarily the side chains of cysteine residues, also contribute significantly to the total antioxidant capacity of cells. tandfonline.com They can directly react with oxidants, protecting other essential biomolecules from damage. researchgate.net The reversible oxidation of these protein thiols can also function as a redox-sensitive switch, transducing oxidative stress signals into cellular responses. nih.govnih.gov While this is a fundamental property of the thiol group, the specific antioxidant efficacy of 2-Methylhexane-2-thiol has not been detailed in available research. However, like other thiols, it possesses the capacity to act as a radical scavenger due to the reactive -SH group. wikipedia.orgresearchgate.net
| Thiol Compound | Primary Role in Antioxidant Defense | Key Characteristics |
|---|---|---|
| Glutathione (GSH) | Major intracellular antioxidant; cofactor for glutathione peroxidase. creative-proteomics.comresearchgate.net | Abundant tripeptide, maintains high reduced-to-oxidized ratio. nih.gov |
| Cysteine | Building block for glutathione and proteins; direct ROS scavenger. creative-proteomics.comnih.gov | Amino acid with a primary thiol group. nih.gov |
| Thioredoxin (Trx) | Protein antioxidant; reduces oxidized protein disulfides. mdpi.comnih.gov | Small oxidoreductase enzyme with a Cys-X-X-Cys active site. nih.gov |
| This compound | Potential radical scavenger (inferred). | Exogenous, non-protein tertiary thiol; specific biological antioxidant activity is not documented. |
Influence on Enzyme Activity through Thiol-Dependent Processes
Thiol groups are crucial for the function of a wide array of enzymes, known as thiol-dependent enzymes. nih.govresearchgate.net Their influence is exerted through several mechanisms. Firstly, the cysteine sulfhydryl group can act directly as a nucleophile in the enzyme's active site during catalysis. nih.govnih.gov Cysteine proteases, for example, rely on a deprotonated cysteine (a thiolate anion) to initiate the cleavage of peptide bonds. nih.gov
Secondly, LMW thiols can function as essential cofactors. mdpi.com A prominent example is Coenzyme A, a complex thiol that is central to metabolism, participating in the transfer of acyl groups in processes like the citric acid cycle and fatty acid oxidation. creative-proteomics.com
Thirdly, the activity of many enzymes is regulated by the redox state of their cysteine residues. nih.gov Reversible oxidation of a catalytic cysteine thiol to a sulfenic acid or a disulfide can inactivate the enzyme, while subsequent reduction can restore its function. nih.gov This on-off switching allows cellular processes to respond rapidly to changes in the redox environment. nih.gov For instance, exposure of cells to the oxidant hypothiocyanous acid (HOSCN) leads to the inactivation of thiol-dependent enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and creatine (B1669601) kinase. nih.gov The presence of other thiol compounds, such as dithiothreitol (B142953) (DTT) or glutathione, can protect enzymes from inactivation by reacting with the inhibiting compounds. tandfonline.com Some thiols have also been shown to act as activators for certain enzymes, such as urease. researchgate.net
| Enzyme Class/Example | Role of Thiol | Source |
|---|---|---|
| Cysteine Proteases (e.g., Papain) | Catalytic nucleophile in the active site. | nih.gov |
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Catalytic cysteine residue is sensitive to oxidative inactivation. | nih.gov |
| Glutathione Peroxidase | Uses glutathione (a thiol) as a substrate to reduce peroxides. | nih.govresearchgate.net |
| Thioredoxin Reductase | Maintains the reduced state of thioredoxin, a key thiol-reducing protein. | frontiersin.org |
Formation and Cleavage of Disulfide Bonds in Protein Structures
Disulfide bonds (-S-S-) are covalent linkages formed by the oxidation of two cysteine thiol groups. wikipedia.org These bonds are critical for the structural integrity and stability of many proteins, particularly those that are secreted from the cell. creative-proteomics.comconicet.gov.ar By cross-linking different parts of a polypeptide chain or joining different subunits, disulfide bonds stabilize the protein's tertiary and quaternary structures. wikipedia.orgwikipedia.org
The formation and cleavage of these bonds is a dynamic process of thiol-disulfide exchange. wikipedia.org In the endoplasmic reticulum, an oxidizing environment, enzymes like protein disulfide isomerase (PDI) catalyze the formation of correct disulfide bonds in newly synthesized proteins. nih.gov Conversely, in the reducing environment of the cytosol, disulfide bonds are generally unstable. wikipedia.org
Cleavage of disulfide bonds can be facilitated by thiol-containing molecules. nih.gov A thiolate anion from a reducing agent, such as glutathione or thioredoxin, can attack one of the sulfur atoms in a disulfide bond. libretexts.orgwikipedia.org This results in a mixed disulfide, which is then attacked by a second thiol molecule, ultimately leading to the cleavage of the original disulfide bond and the reduction of the two cysteine residues. wikipedia.org This process is not only important for correcting misfolded proteins but also serves as a regulatory mechanism where the cleavage of a specific disulfide bond can switch a protein's function on or off. lsuhsc.edu
A small molecule like this compound could potentially act as a reducing agent to cleave protein disulfide bonds. However, its reactivity would be influenced by the steric hindrance around its tertiary thiol group, which may make it less efficient than smaller, primary thiols like glutathione or cysteine in accessing and reacting with disulfide bonds within the complex three-dimensional structure of a protein. vulcanchem.comcymitquimica.com
Nucleophilic Interactions with Biological Macromolecules
The thiol group is a potent nucleophile, especially when deprotonated to its thiolate anion (RS⁻) form. creative-proteomics.comresearchgate.net A nucleophile is an electron-rich species that donates an electron pair to an electron-deficient species (an electrophile) to form a covalent bond. nih.gov The high electron density and polarizability of the sulfur atom in a thiolate make it a "soft" nucleophile, meaning it reacts preferentially with "soft" electrophiles. researchgate.netnih.gov
This nucleophilicity is fundamental to many of the biological roles of thiols. For example, the catalytic mechanism of many thiol-dependent enzymes begins with a nucleophilic attack by an active-site thiolate. researchgate.net The antioxidant function of glutathione is also mediated by the nucleophilic attack of its thiolate group on electrophilic oxidants. creative-proteomics.com
Furthermore, this reactivity makes thiols a primary target for cellular damage by toxic electrophiles. researchgate.net Irreversible binding of electrophiles to critical cysteine residues in proteins can disrupt their function and lead to cellular injury. nih.gov Conversely, the high concentration of glutathione in cells provides a protective effect, as it can react with and detoxify harmful electrophiles before they can damage more critical macromolecules like proteins and DNA. researchgate.net
The nucleophilic character of this compound is an intrinsic property of its sulfhydryl group. It can participate in nucleophilic substitution reactions and react with electrophiles. cymitquimica.com However, the reactivity is subject to steric effects. The bulky alkyl groups surrounding the tertiary thiol in this compound create steric hindrance, which can be expected to decrease its rate of reaction with electrophilic centers on large biological macromolecules compared to a less hindered primary thiol like that in cysteine. vulcanchem.com
Applications in Advanced Materials and Catalysis
Role as a Ligand in Transition-Metal Catalysis
In the realm of transition-metal catalysis, the utility of a ligand is determined by its electronic and steric properties. 2-Methylhexane-2-thiol's structure as a tertiary thiol provides distinct characteristics that influence catalytic performance.
The thiol group in this compound features a tertiary carbon atom, which creates significant steric hindrance around the sulfur atom. This steric bulk is a critical factor in catalysis; it can enhance the longevity of a catalyst by preventing metal leaching. vulcanchem.com Electronically, the tertiary thiol group functions as a potent σ-donor when complexed with transition metals, a property that can enhance catalytic activity. vulcanchem.com
| Thiol Type | General Steric Hindrance | Relative Reaction Rate in Thiocarbonylation chemrevlett.com | Key Factor |
|---|---|---|---|
| Primary (e.g., 1-Hexanethiol) | Low | Fastest | Ease of deprotonation and minimal steric hindrance. nsf.gov |
| Secondary (e.g., 2-Hexanethiol) | Medium | Intermediate | Balance of electronic effects and moderate steric hindrance. chemrevlett.com |
| Tertiary (e.g., this compound) | High | Slowest | Significant steric hindrance impeding substrate approach. chemrevlett.comucl.ac.uk |
Cross-coupling reactions, which form carbon-carbon and carbon-heteroatom bonds using metal catalysts, are fundamental in organic synthesis. wikipedia.org The strong σ-donating nature of the tertiary thiol group in this compound can enhance the activity of catalysts used in these reactions. vulcanchem.com Mechanochemical palladium-catalyzed C-S cross-coupling processes have shown to be effective for coupling challenging tertiary alkyl thiols. ucl.ac.uk However, in other contexts, such as palladium-catalyzed thiocarbonylation, the reactivity of thiols follows the order of primary > secondary > tertiary, indicating that the steric bulk of this compound can be a limiting factor. chemrevlett.com
In hydrogenation reactions, particularly the catalytic hydrogenation of thioesters to produce alcohols and thiols, catalyst compatibility is a major challenge. nih.gov The thiol product generated during the reaction can interact with and deactivate the metal catalyst. While there are no specific reports detailing the use of this compound as a primary ligand in hydrogenation, its properties would be relevant in systems where thiols are present either as reactants or products.
Precursor for Self-Assembled Monolayers (SAMs) on Metal Surfaces
Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on the surface of a substrate. Alkanethiols are widely known to form robust SAMs on noble metal surfaces like gold, silver, and copper. sigmaaldrich.comrsc.org The process is driven by the strong affinity of the sulfur headgroup for the metal surface, forming a stable, semi-covalent bond. sigmaaldrich.comresearchgate.net
This compound serves as a precursor for forming such monolayers. vulcanchem.com Its hydrophobic alkyl chain contributes to the van der Waals interactions that drive the ordering of the molecules within the film. sigmaaldrich.com Unlike linear alkanethiols which pack into dense, crystalline-like structures, the branched, tertiary structure of this compound results in a less ordered and less densely packed monolayer. This structural difference can be exploited to tune the physical and chemical properties of the surface, such as its work function, wettability, and resistance to corrosion. researchgate.netnih.gov The formation of high-quality SAMs requires a clean environment and substrate, with assembly times typically ranging from 12 to 48 hours to achieve a well-ordered film. sigmaaldrich.comsigmaaldrich.com
Stabilization of Metal Nanoparticles in Material Science
In material science, thiols are commonly used as capping agents to stabilize metal nanoparticles, preventing them from aggregating and controlling their size and shape during synthesis. beilstein-journals.org The sulfur atom of the thiol binds strongly to the surface of metal nanoparticles, such as those made of gold or silver. jyu.fi
This compound can function as such a stabilizing ligand. The alkyl portion of the molecule provides a steric barrier that keeps the nanoparticles dispersed in a solvent. The nature of the alkyl chain—its length and branching—influences the interparticle distance and, consequently, the collective properties of the nanoparticle assembly, such as the conductivity of films made from these particles. beilstein-journals.org While specific research focusing exclusively on this compound as a nanoparticle stabilizer is limited, its fundamental properties as a tertiary alkanethiol make it a suitable candidate for this application, analogous to other thiols used in the field.
Intermediate in the Synthesis of Specialized Organic Chemicals (e.g., Agrochemicals, Dyes)
Thiols are a versatile class of compounds used as intermediates in the synthesis of a wide array of more complex molecules. mdpi.com The thiol group can be converted into various other functional groups or used to construct larger molecular frameworks. For example, related compounds are known to serve as building blocks in the synthesis of pharmaceuticals and agrochemicals. lookchem.comsmolecule.com
However, despite the general utility of thiols in organic synthesis, specific, documented applications of this compound as a key intermediate in the large-scale production of agrochemicals or dyes are not prevalent in the available scientific literature. Its synthesis would typically follow standard methods for producing tertiary thiols, such as the addition of hydrogen sulfide (B99878) to a corresponding alkene or the reaction of an alkyl halide with a sulfur source. mdpi.com
Polymer Modification and Production Processes
This compound and related tertiary thiols have documented roles in polymer science. wikipedia.org They are primarily used in processes involving radical reactions, such as polymer modification and as chain transfer agents in polymerization.
One of the most significant applications is in thiol-ene chemistry, a "click" reaction involving the radical-mediated addition of a thiol across a double bond. beilstein-journals.org This reaction is highly efficient and used to create cross-linked polymer networks and for post-polymerization modification to introduce specific functionalities. beilstein-journals.orgrsc.org The steric hindrance of a tertiary thiol like this compound affects the kinetics of these reactions, generally slowing the rate of polymerization compared to less hindered primary or secondary thiols. researchgate.net
Additionally, thiols act as effective chain transfer agents (CTAs) in radical polymerization. acs.org In this role, this compound can be used to control the molecular weight of the resulting polymer. The process involves the transfer of a hydrogen atom from the thiol to a growing polymer radical, terminating that chain and creating a new thiyl radical that can initiate the growth of another chain. acs.org This allows for the synthesis of polymers with specific end-groups and properties. Thiol-functional polymers themselves have applications in forming metal-encapsulated nanoparticles and as metal sequestering agents. google.com
Compound Reference Table
| Compound Name | IUPAC Name | Molecular Formula |
|---|---|---|
| This compound | This compound | C₇H₁₆S |
| tert-Heptyl mercaptan | This compound | C₇H₁₆S |
| 1-Hexanethiol | Hexane-1-thiol | C₆H₁₄S |
| 2-Hexanethiol | Hexane-2-thiol | C₆H₁₄S |
| 2-Methyl-2-heptanethiol | 2-Methylheptane-2-thiol | C₈H₁₈S |
| Thiourea (B124793) | Thiourea | CH₄N₂S |
| Hydrogen Sulfide | Sulfane | H₂S |
Environmental Aspects and Occurrence
Formation and Presence in Industrial Processes (e.g., Hydrodesulfurization Intermediates, Gas Condensates)
2-Methylhexane-2-thiol, also known as tert-heptyl mercaptan, is a sulfur-containing organic compound that can be formed and encountered in various industrial settings, particularly within the petroleum and natural gas industries. Its presence is often associated with crude oil processing and natural gas streams that contain sulfur impurities.
In petroleum refining, hydrodesulfurization (HDS) is a critical process aimed at removing sulfur from various hydrocarbon fractions to produce cleaner fuels and prevent catalyst poisoning in downstream processes. During HDS, organosulfur compounds are catalytically converted to hydrogen sulfide (B99878) (H₂S). However, under certain process conditions, side reactions can occur. One such reaction is the recombination of H₂S with olefins, which are unsaturated hydrocarbons present in feedstocks like Fluid Catalytic Cracking (FCC) gasoline. ulisboa.pt This reaction can lead to the formation of new mercaptans, including tertiary thiols like this compound, if the corresponding branched C7 olefins are present. google.com Tertiary mercaptans are technically prepared by the addition of hydrogen sulfide to branched-chain olefins. google.com
While specific studies detailing the formation of this compound as an HDS intermediate are limited, the general mechanism of mercaptan recombination is well-documented. ulisboa.pt The presence of various methyl-hexane-thiol isomers has been noted in studies simulating mercaptan recombination in FCC gasoline under HDS conditions. ulisboa.pt
Furthermore, this compound and other thiols can be naturally occurring components or contaminants in sour gas condensates. Gas condensates are complex mixtures of hydrocarbons that are separated from natural gas and can contain a variety of sulfur compounds. legislation.gov.uk Thiols, in general, are known to be present in these condensates and contribute to their corrosivity (B1173158) and undesirable odor. The specific composition of these condensates, including the presence and concentration of this compound, can vary significantly depending on the geological source of the natural gas.
Table 1: Industrial Processes Associated with this compound
| Industrial Process | Role/Formation of this compound | Key Related Compounds |
|---|---|---|
| Hydrodesulfurization (HDS) of Petroleum Fractions | Potential intermediate formed via recombination of H₂S with branched C7 olefins. ulisboa.ptgoogle.com | Hydrogen Sulfide (H₂S), Branched C7 Olefins |
| Natural Gas Processing | Component of sour gas condensates. | Other Thiols, Hydrocarbons (C2-C20) legislation.gov.uk |
Degradation and Transformation in Environmental Matrices
The environmental fate of this compound is dictated by its degradation and transformation in matrices such as soil and water. While specific research on this compound is scarce, data from analogous tertiary thiols can provide insights into its likely environmental behavior.
Biodegradation:
Branched hydrocarbon structures are generally observed to degrade more slowly than their linear counterparts. libretexts.org Studies on other tertiary alkyl thiols, such as tert-dodecanethiol (TDM) and tert-nonyl mercaptan, indicate that they are not readily biodegradable. oecd.org For instance, in a 28-day study, tert-dodecyl mercaptan showed only 10.4% degradation. oecd.org This suggests that this compound is also likely to exhibit persistence in the environment.
However, some microbial consortia have demonstrated the ability to degrade tertiary thiols. For example, studies on tert-butyl mercaptan (TBM), a smaller tertiary thiol, have shown that microbial cultures isolated from petroleum-contaminated soils can lead to higher degradation rates compared to those from uncontaminated sandy soils. researchgate.net The biodegradation of TBM in water has been observed to follow first-order kinetics, with a half-life of six days in the presence of a specific mixed culture. researchgate.net A pure culture of Alcaligenes faecalis was capable of mineralizing 50% of TBM within four days under laboratory conditions. researchgate.net This indicates that while inherent biodegradability may be low, microbial adaptation in contaminated environments can enhance the degradation of tertiary thiols.
Abiotic Degradation:
Abiotic processes, particularly oxidation, play a significant role in the transformation of thiols in the environment. Thiols can be oxidized to form corresponding disulfides and, with stronger oxidants, further to sulfonic acids. service.gov.ukirost.ir This oxidation can be catalyzed by various environmental factors. A general reactivity order for this process has been observed as: primary thiol > secondary thiol > tertiary thiol. service.gov.uk This implies that tertiary thiols like this compound are abiotically less reactive than their primary or secondary isomers.
Chemical oxidation methods, such as the use of Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst), have been shown to be effective in degrading tert-butyl mercaptan in contaminated soil. irost.ir This process generates highly reactive hydroxyl radicals that attack the mercaptan, leading to the formation of disulfides and sulfonic acids. irost.ir Such advanced oxidation processes can achieve high removal efficiencies in short time frames. irost.ir
Table 2: Degradation Data for Structurally Similar Tertiary Thiols
| Compound | Degradation Process | Key Findings | Reference |
|---|---|---|---|
| tert-Dodecyl Mercaptan (TDM) | Biodegradation (OECD 301D) | Not readily biodegradable (10.4% degradation in 28 days). | oecd.org |
| tert-Butyl Mercaptan (TBM) | Biodegradation (Water) | Half-life of 6 days with mixed culture from contaminated soil. | researchgate.net |
| tert-Butyl Mercaptan (TBM) | Abiotic Oxidation (Fenton Process) | Effective degradation to disulfide and sulfonic acid. | irost.ir |
| General Tertiary Thiols | Abiotic Oxidation | Less reactive than primary or secondary thiols. | service.gov.uk |
Interdisciplinary Research Perspectives
Flavor Chemistry: Contribution to Organoleptic Profiles in Food Systems
Investigation of Thiol-Derived Flavor Compounds
Thiols, including aliphatic and furan-containing derivatives, are recognized as significant contributors to the flavor of a wide array of food products. researchgate.netwikipedia.org They are particularly important in the characteristic aromas of cooked meats, coffee, and certain fruits. researchgate.netresearchgate.net Research has shown that sulfur-containing compounds are crucial for the development of "meaty" aromas in cooked chicken. researchgate.net The removal of these compounds from the volatile fraction of cooked chicken results in a significant loss of its characteristic meaty odor. researchgate.net
The formation of these flavor-active thiols can occur through various pathways, including the Maillard reaction and the enzymatic degradation of sulfur-containing precursors. acs.orgfrontiersin.org In many food systems, non-volatile cysteine conjugates serve as precursors to potent, odorous thiols, which are released during processing or consumption. mdpi.comresearchgate.net For example, the interaction between cysteine and thermal degradation products of sugars can lead to the formation of important aroma compounds. acs.org
The structural characteristics of a thiol molecule have a significant influence on its odor quality and threshold. Studies on homologous series of alkanethiols have demonstrated that steric effects strongly influence their odor thresholds. researchgate.net Tertiary alkanethiols, such as 2-methylhexane-2-thiol, have been found to exhibit lower odor thresholds compared to their primary or secondary counterparts. researchgate.net This suggests that the branched nature of this compound could contribute to its potency as a flavor compound.
Mechanisms of Flavor Generation and Perception
The generation of thiol-derived flavors is a complex process influenced by factors such as temperature, pH, and the presence of other food components. nih.gov Thiols are known to be relatively unstable and can undergo oxidation to form disulfides, which can alter the flavor profile. nih.gov The rate of oxidation is influenced by factors like temperature, with higher temperatures generally leading to increased degradation. nih.gov
The perception of flavor is a multi-modal experience involving both taste and smell (orthonasal and retronasal olfaction). frontiersin.org The release of volatile thiols in the mouth during consumption, mediated by oral microbiota, can significantly contribute to the flavor experience. mdpi.com This enzymatic release of aroma compounds from non-volatile precursors is rapid enough to be compatible with the timescale of flavor perception. mdpi.com
Odor Chemistry and Olfactory Perception
The human sense of smell is extraordinarily sensitive to thiol compounds, capable of detecting them at concentrations as low as parts per billion. acs.org This heightened sensitivity is crucial for survival, as many malodorous thiols are byproducts of protein degradation in putrid food, signaling potential food poisoning. nih.govnih.gov The striking difference in odor perception between structurally similar alcohols and thiols has long been a subject of scientific inquiry. nih.govacs.org
Role of Metals in Thiol Olfaction
A compelling body of research suggests that metal ions, particularly copper, play a crucial role in the olfactory detection of thiols. nih.govacs.orgnih.gov The hypothesis that some olfactory receptors are metalloproteins has been proposed for decades, stemming from the observation that volatile molecules that are good ligands for metal ions tend to have strong odors. nih.govacs.org
Recent experimental evidence has provided strong support for this theory. Studies on mouse and human olfactory receptors have demonstrated that the presence of copper ions is essential for the robust activation of specific ORs by certain thiols. nih.govbatistalab.com For example, the mouse olfactory receptor MOR244-3 requires copper to detect (methylthio)methanethiol at parts-per-billion levels. nih.gov Similarly, the human thiol receptor OR2T11 requires copper for its activation by odorants like tert-butyl mercaptan and ethyl mercaptan. batistalab.com The addition of a copper chelator can abolish the response of these receptors to thiols, further highlighting the essential role of the metal. nih.govacs.org
The proposed mechanism involves the formation of a complex between the thiol and the copper ion, which then interacts with the olfactory receptor. acs.org It is suggested that a copper-ligand complex provides a more stable interaction with the OR than the thiol alone. nih.gov Specific amino acid residues, such as histidine, within the olfactory receptor are thought to be involved in coordinating the copper ion. nih.gov This metal-mediated detection mechanism appears to be a conserved strategy for the sensitive detection of thiols in mammals. nih.govbatistalab.com
Challenges and Future Research Directions
Addressing Data Gaps in Fundamental Chemical Properties
A significant challenge in the comprehensive understanding of 2-Methylhexane-2-thiol is the scarcity of experimentally determined fundamental chemical properties. Much of the available data is based on estimations and predictions. For instance, key physicochemical parameters, while predicted, await empirical validation.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value |
|---|---|
| Melting Point | -92.11°C |
| Boiling Point | 174.25°C |
| Density | 0.8466 g/cm³ |
| Refractive Index | 1.4325 |
| pKa | 11.38 ± 0.10 |
Data from ChemicalBook, values are estimates and require experimental verification. chemicalbook.com
Future research should prioritize the experimental determination of these and other fundamental properties, such as vapor pressure, solubility in various solvents, and detailed spectroscopic data (NMR, IR, Mass Spectrometry). Establishing a robust and verified set of these basic properties is crucial as they form the foundation for predicting the compound's behavior in various systems and for the development of new applications.
Development of Novel and Sustainable Synthetic Routes
The synthesis of tertiary thiols like this compound presents a notable challenge in organic chemistry. beilstein-journals.org General methods for thiol synthesis, such as the reaction of hydrogen sulfide (B99878) with alkenes or the alkylation of sodium hydrosulfide (B80085), are well-established for primary and some secondary thiols but can be less efficient for sterically hindered tertiary structures. wikipedia.org The instability of thioketones, which could serve as precursors, further complicates synthetic approaches. beilstein-journals.org
Future research in this area should focus on the development of novel and sustainable synthetic methodologies specifically tailored for tertiary thiols. Key areas of exploration include:
Asymmetric Synthesis: Developing enantiomerically pure tertiary thiols is a significant hurdle. beilstein-journals.orgnih.govnih.govtechnologynetworks.com Future work could explore stereoselective methods to produce specific enantiomers of this compound, which is crucial for potential pharmaceutical or biological applications.
Catalytic Methods: Investigating new catalytic systems that can efficiently facilitate the formation of the C-S bond at a sterically hindered tertiary carbon center is a promising avenue. This could involve exploring novel metal-based or organocatalysts.
Green Chemistry Approaches: Emphasis should be placed on developing synthetic routes that align with the principles of green chemistry, utilizing less hazardous reagents, reducing waste, and improving energy efficiency. bohrium.com
Elucidating Complex Biochemical Mechanisms
The biochemical role and metabolic fate of this compound are largely uncharacterized. While it is known that lipophilic thiols can interact with biological systems, for example, by binding to enzymes like cytochrome P-450, the specific mechanisms involving this compound are unknown. nih.gov The metabolism of thiols can lead to the formation of various products, and understanding these pathways is essential for assessing the compound's biological activity and toxicology. rsc.org
Future research should aim to:
Investigate Metabolic Pathways: Elucidate the metabolic pathways of this compound in relevant biological systems. This would involve identifying the enzymes responsible for its biotransformation and characterizing the resulting metabolites.
Explore Potential Biological Activities: Given that many volatile sulfur compounds contribute to the flavor and aroma of foods, investigating the sensory properties of this compound could be a fruitful area of research. made-in-china.comresearchgate.netthegoodscentscompany.comthegoodscentscompany.com Additionally, exploring its potential as an antioxidant or its role in other biological processes would be of interest. creative-proteomics.com
Understand Protein Interactions: Investigate the interaction of this compound with specific proteins and enzymes to understand its mechanism of action at a molecular level. The steric hindrance of the tertiary thiol group may lead to unique binding and reactivity compared to primary or secondary thiols. nih.gov
Exploration of New Applications in Advanced Technologies
The potential applications of this compound in advanced technologies remain largely unexplored. The broader class of thiols has found use in a variety of applications, from the development of self-assembled monolayers on metal surfaces to their use in nanotechnology and materials science. creative-proteomics.comlongdom.orgnih.gov
Future research directions in this domain include:
Materials Science: Investigating the ability of this compound to form self-assembled monolayers on surfaces like gold and other metals. The branched alkyl chain may influence the packing and properties of such films.
Nanotechnology: Exploring the use of this compound as a capping agent for nanoparticles, which could influence their stability, solubility, and electronic properties. longdom.org
Polymer Chemistry: Investigating the use of this compound in thiol-ene and thiol-yne "click" chemistry reactions for the synthesis of novel polymers and materials. nih.govacs.org The reactivity of the tertiary thiol in these reactions would be a key area of study.
Integration of Computational and Experimental Approaches for Comprehensive Understanding
A comprehensive understanding of this compound can be greatly enhanced by integrating computational and experimental approaches. While computational studies have been applied to understand the reactions and properties of other thiols, specific theoretical investigations on this compound are lacking. whiterose.ac.ukacs.orgox.ac.uk
Future research should leverage this synergy by:
Predicting Properties and Reactivity: Employing computational methods like Density Functional Theory (DFT) to predict fundamental properties, reaction mechanisms, and spectroscopic signatures of this compound. These theoretical predictions can then guide and be validated by experimental work.
Modeling Biochemical Interactions: Using molecular docking and molecular dynamics simulations to model the interaction of this compound with biological targets such as enzymes. This can provide insights into its potential biochemical roles and mechanisms of action.
Informing Materials Design: Utilizing computational modeling to predict the properties of materials incorporating this compound, such as the structure and stability of self-assembled monolayers or the properties of polymers derived from it.
By systematically addressing these challenges and pursuing these future research directions, the scientific community can significantly advance the knowledge and potential utility of this compound.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-Methylhexane-2-thiol with high purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or thiolation reactions. For example, reacting 2-methyl-2-hexanol with thiourea in the presence of hydrochloric acid under reflux conditions (60–80°C) can yield the target compound. Purification via fractional distillation or column chromatography (using silica gel and hexane/ethyl acetate eluent) is critical to remove byproducts like disulfides. Characterization should include GC-MS for purity assessment and NMR (¹H, ¹³C) to confirm structural integrity .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Due to its volatility and potential toxicity (GHS Category 2 skin/eye irritant), use chemical fume hoods and wear nitrile gloves, lab coats, and safety goggles. Inspect gloves for defects before use, and avoid skin contact using proper removal techniques. Store in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Emergency protocols include immediate rinsing of affected skin/eyes with water for ≥15 minutes and consulting safety data sheets (SDS) for spill management .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or tautomerism. Cross-validate data using multiple techniques:
- Compare experimental ¹H NMR shifts with computational predictions (e.g., density functional theory).
- Use HSQC and HMBC NMR to resolve ambiguous coupling patterns.
- Cross-reference with databases like NIST Chemistry WebBook or PubChem for published spectral libraries .
Q. What strategies mitigate oxidative degradation of this compound during long-term storage?
- Methodological Answer : Oxidation to disulfides is a common stability challenge. Strategies include:
- Adding antioxidants (e.g., BHT at 0.01–0.1% w/w) to inhibit radical chain reactions.
- Storing under argon or nitrogen in amber glass vials at −20°C to reduce light/oxygen exposure.
- Monitoring degradation via periodic HPLC-UV analysis (λ = 254 nm) to quantify thiol/disulfide ratios .
Q. How does this compound function as a ligand in transition-metal catalysis, and what are its limitations?
- Methodological Answer : The thiol group’s strong σ-donor capability enhances metal-ligand binding in catalysts for reactions like cross-coupling or hydrogenation. However, its steric bulk (due to the 2-methylhexane backbone) may limit coordination geometry. To assess efficacy:
- Conduct kinetic studies comparing catalytic activity with smaller thiols (e.g., ethanethiol).
- Use X-ray crystallography to determine metal-thiolate bond lengths and angles.
- Evaluate air sensitivity by monitoring catalyst lifetime under inert vs. ambient conditions .
Q. What analytical methods are most reliable for quantifying trace impurities in this compound?
- Methodological Answer : High-sensitivity techniques are required due to the compound’s volatility:
- GC-MS with headspace sampling to detect volatile byproducts (e.g., sulfides).
- ICP-MS for metal contamination analysis if synthesized using metal catalysts.
- Karl Fischer titration to quantify water content, which can accelerate hydrolysis. Report detection limits and calibration curves in supplementary data .
Methodological Best Practices
- Data Reproducibility : Document synthesis protocols in line with journal guidelines (e.g., Beilstein Journal’s requirement for ≤5 compounds in the main text, with extended data in supplements) .
- Ethical Reporting : Disclose funding sources, conflicts of interest, and data availability per standards in Reviews in Analytical Chemistry .
- Contradiction Analysis : When conflicting data arise, perform controlled variable testing (e.g., solvent purity, temperature gradients) and cite prior literature to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
